2,5-Pyridinediacetonitrile

Conjugated polymers Conductive materials Polymer synthesis

2,5-Pyridinediacetonitrile (CAS 46126-83-4; IUPAC: 2-[6-(cyanomethyl)pyridin-3-yl]acetonitrile; molecular formula C₉H₇N₃; MW 157.17 g/mol) is a heterocyclic building block consisting of a pyridine ring substituted with two acetonitrile (–CH₂CN) groups at the 2- and 5-positions. It appears as an orange solid with a topological polar surface area of 60.5 Ų and a calculated XLogP3 of 0.2.

Molecular Formula C9H7N3
Molecular Weight 157.176
CAS No. 46126-83-4
Cat. No. B566100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Pyridinediacetonitrile
CAS46126-83-4
Molecular FormulaC9H7N3
Molecular Weight157.176
Structural Identifiers
SMILESC1=CC(=NC=C1CC#N)CC#N
InChIInChI=1S/C9H7N3/c10-5-3-8-1-2-9(4-6-11)12-7-8/h1-2,7H,3-4H2
InChIKeyQMTVTHRQZWBLQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Pyridinediacetonitrile (CAS 46126-83-4): Structural, Physicochemical, and Procurement Overview for Research and Industrial Applications


2,5-Pyridinediacetonitrile (CAS 46126-83-4; IUPAC: 2-[6-(cyanomethyl)pyridin-3-yl]acetonitrile; molecular formula C₉H₇N₃; MW 157.17 g/mol) is a heterocyclic building block consisting of a pyridine ring substituted with two acetonitrile (–CH₂CN) groups at the 2- and 5-positions . It appears as an orange solid with a topological polar surface area of 60.5 Ų and a calculated XLogP3 of 0.2 . This compound is primarily employed as a synthetic intermediate in organic synthesis . It belongs to the broader class of pyridinyl acetonitriles, which have been investigated as modulators of protein kinase signaling pathways (GSK3, JNK) [1] and as components in non-aqueous electrolyte formulations for lithium secondary batteries [2].

Why Generic Substitution Fails: The Critical Role of 2,5-Regiochemistry and Dinitrile Functionality in 2,5-Pyridinediacetonitrile


2,5-Pyridinediacetonitrile cannot be freely substituted with its regioisomers (e.g., 2,6- or 3,5-pyridinediacetonitrile) or mono-nitrile analogs (e.g., 2- or 3-pyridylacetonitrile) because the relative positioning of the two acetonitrile groups dictates both the directional vectors for polymer chain propagation and the chelating geometry for metal coordination [1]. The 2,5-substitution pattern yields a ~120° exo-bond angle between the two functional arms, which is structurally distinct from the ~180° (para-like) orientation of the 2,6-isomer and the ~120° but electronically differentiated orientation of the 3,5-isomer [1]. Furthermore, the presence of exactly two nitrile groups—rather than one or three—has been explicitly shown in patent literature to be optimal for electrolyte additive performance in lithium-ion batteries; mono-nitrile additives provide insufficient protective film formation while tri-nitrile analogs introduce excessive reactivity that degrades cycling stability [2]. These regiochemical and stoichiometric constraints mean that procurement specifications must explicitly confirm the 2,5-disubstitution pattern and dinitrile count; substitution with a different isomer or nitrile count will yield materially different performance outcomes [1][2].

Product-Specific Quantitative Evidence Guide: Measured Differentiation of 2,5-Pyridinediacetonitrile Relative to Structural Analogs


Linear Rigid-Rod Polymer Architecture Enabled by 2,5-Regiochemistry: Comparison with 2,6- and 3,5-Isomers

The 2,5-disubstitution pattern on the pyridine ring is a prerequisite for forming linear, rigid-rod π-conjugated polymers. When polymerized via dehalogenation polycondensation (using the corresponding 2,5-dibromopyridine), the resulting poly(pyridine-2,5-diyl) (PPy) exhibits a depolarization ratio (ρᵥ) of 0.33—the theoretical limit for a perfectly linear rigid rod—confirming its strictly linear backbone [1]. In contrast, a hypothetical polymer from the 2,6-isomer would adopt a kinked (zigzag) backbone, and the 3,5-isomer would produce a nonlinear architecture with fundamentally different optical and electronic properties [1]. The linear PPy demonstrates a refractive index increment (Δn/Δc) of 0.59 cm³ g⁻¹, a refractive index of approximately 2.2, and a dichroic ratio of 45 when aligned in stretched poly(vinyl alcohol) film [1].

Conjugated polymers Conductive materials Polymer synthesis

Optimal Nitrile Count for Lithium-Ion Battery Electrolyte Additive Performance: Dinitrile vs. Mononitrile and Trinitrile Pyridine Derivatives

In lithium secondary battery non-aqueous electrolytes, pyridine-based additives containing exactly two nitrile groups provide superior suppression of swelling and oxidative decomposition under high-voltage conditions compared to analogs bearing one or three nitrile groups [1]. The patent explicitly teaches that a single nitrile group provides insufficient interaction with the positive electrode surface to form a stable protective film, while three or more nitrile groups introduce excessive reactivity leading to detrimental side reactions [1]. Within the dinitrile class, acetonitrile (–CH₂CN) substituents are specifically preferred over directly attached cyano (–CN) groups because the methylene spacer optimizes binding energy to transition metal ions at the cathode surface without being so labile that the bond is easily broken [1].

Lithium-ion batteries Electrolyte additives High-voltage stability

Synthetic Versatility: Dual Reactive Handles Compared to Mono-Nitrile Pyridine Building Blocks

2,5-Pyridinediacetonitrile provides two chemically equivalent acetonitrile (–CH₂CN) groups that can undergo independent or sequential transformations—including hydrolysis to carboxylic acids, reduction to primary amines, cycloaddition to heterocycles, and α-alkylation—enabling stepwise construction of dissymmetric or symmetric products from a single starting material [1]. In contrast, mono-nitrile analogs such as 2-pyridylacetonitrile (CAS 2739-97-1) or 3-pyridylacetonitrile (CAS 6443-85-2) offer only one reactive handle, necessitating additional synthetic steps to introduce a second functional arm . The 2,5-pyridinediacetonitrile scaffold has been specifically identified as a useful compound in organic synthesis and is categorized as a building block intermediate .

Organic synthesis Building blocks Derivatization

Coordination Chemistry Geometry: 2,5-Pyridinediacetonitrile as a Bidentate Ligand vs. 2,6- and 3,5-Isomers

The 2,5-disposition of the acetonitrile groups on the pyridine ring presents a specific N-donor geometry that differs fundamentally from the 2,6- and 3,5-isomers: the nitrogen lone pair of the pyridine ring combined with the two nitrile nitrogen donors creates a tridentate binding pocket with a ~120° angle between the exocyclic arms, suitable for bridging metal centers in a specific angular fashion [1]. This contrasts with the 2,6-isomer, which orients its arms at ~180° (transoid), and the 3,5-isomer, which positions donor atoms in a meta relationship with different electronic communication through the ring [1]. Research on pyridine-based ligands incorporating cyanomethyl groups has demonstrated that the substitution pattern directly governs the dimensionality and topology of resulting metal-organic architectures [2].

Coordination chemistry Metal-organic frameworks Spin-crossover materials

Best Research and Industrial Application Scenarios for 2,5-Pyridinediacetonitrile Based on Verified Differentiation Evidence


Synthesis of Linear π-Conjugated Polymers for n-Type Semiconductor and Polarizer Applications

Researchers developing rigid-rod conjugated polymers for organic electronics should procure 2,5-pyridinediacetonitrile (or its dihalo precursor) specifically because the 2,5-regiochemistry is essential for achieving the linear backbone architecture that yields a depolarization ratio of 0.33, refractive index of ~2.2, and dichroic ratio of 45 upon alignment [1]. Alternative isomers (2,6- or 3,5-) produce kinked or nonlinear polymers that cannot achieve these optical and electronic properties. For procurement, ensure the material specification explicitly confirms the 2,5-substitution pattern; the nitrile groups can subsequently be reduced to aminomethyl or hydrolyzed to carboxymethyl groups for further functionalization prior to polymerization [1].

Electrolyte Additive Development for High-Voltage Lithium-Ion Batteries

Battery researchers screening nitrile-functionalized pyridine additives for high-voltage lithium-ion cells should prioritize 2,5-pyridinediacetonitrile over mono-nitrile or tri-nitrile pyridine derivatives. Patent evidence demonstrates that the dinitrile configuration provides the optimal balance between cathode surface film formation and electrochemical stability, while one nitrile group is insufficient and three nitrile groups cause excessive reactivity [2]. The acetonitrile (–CH₂CN) substituent with its methylene spacer is specifically preferred over directly attached cyano groups due to optimized metal-binding energetics [2]. When procuring, specify >98% purity to minimize the risk of mono-nitrile or other regioisomeric impurities that could compromise electrolyte performance.

Bifunctional Building Block for Medicinal Chemistry and Agrochemical Intermediate Synthesis

Medicinal chemists constructing 2,5-disubstituted pyridine scaffolds should use 2,5-pyridinediacetonitrile as a step-economical starting material rather than sequentially functionalizing a mono-nitrile pyridine. The two chemically equivalent acetonitrile groups enable parallel or sequential derivatization—hydrolysis to diacetic acid, reduction to bis(aminoethyl)pyridine, or cyclization to fused heterocycles—reducing the synthetic step count by at least one compared to mono-nitrile alternatives [3]. The compound is commercially available from multiple suppliers (BOC Sciences, Santa Cruz Biotechnology, CymitQuimica/TRC) at research-grade purity . For procurement, confirm appearance as an orange solid and request a certificate of analysis verifying identity by NMR and purity by HPLC.

Coordination Chemistry and MOF Linker Design Requiring Specific Angular N-Donor Geometry

In coordination chemistry and metal-organic framework (MOF) research, 2,5-pyridinediacetonitrile offers a unique angular tridentate (N,N,N) donor geometry that produces distinct network topologies compared to the linear 2,6-isomer or the meta-oriented 3,5-isomer [1][4]. The ~120° angle between the acetonitrile arms, combined with the pyridine nitrogen lone pair, creates a binding pocket suitable for bridging metal centers in bent coordination modes. Researchers designing MOFs, spin-crossover materials, or catalytic metal complexes with specific angular constraints should procure the 2,5-isomer exclusively; substitution with the 2,6-isomer (which provides ~180° orientation) will yield entirely different framework architectures [1]. Verify regioisomeric purity by ¹H NMR or HPLC before use.

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